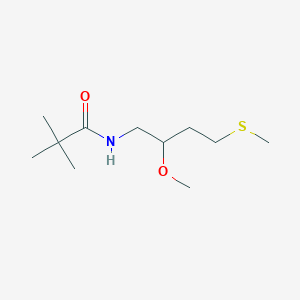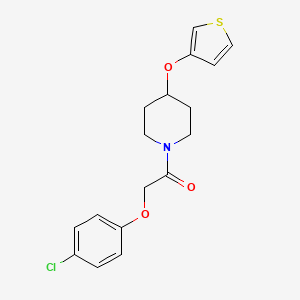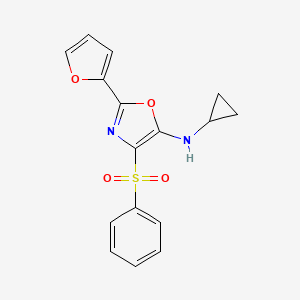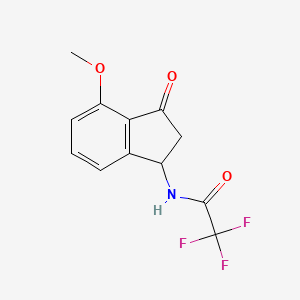
2,2,2-trifluoro-N-(4-methoxy-3-oxo-2,3-dihydro-1H-inden-1-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound "2,2,2-trifluoro-N-(4-methoxy-3-oxo-2,3-dihydro-1H-inden-1-yl)acetamide" is a fluorinated acetamide with potential relevance in various chemical and pharmaceutical applications. While the provided papers do not directly discuss this compound, they do provide insights into related fluorinated acetamides and their properties, which can be useful in understanding the compound .
Synthesis Analysis
The synthesis of fluorinated acetamides can involve several steps, including electrochemical silylation, as seen in the preparation of difluoro(trimethylsilyl)acetamides from chlorodifluoroacetamides . This method could potentially be adapted for the synthesis of the target compound by modifying the starting materials and reaction conditions to incorporate the specific trifluoroacetamide and methoxy-indene moieties.
Molecular Structure Analysis
The molecular structure of fluorinated acetamides can be complex, with various intermolecular interactions such as hydrogen bonds and π interactions contributing to their 3-D arrays . These interactions are crucial for the stability and crystalline nature of these compounds. The target compound may also exhibit similar intermolecular interactions, influencing its crystal structure and physical properties.
Chemical Reactions Analysis
Fluorinated acetamides can participate in various chemical reactions, including the formation of azetidinones and the retention of O→Si coordination in adducts . These reactions demonstrate the reactivity of the fluorinated acetamide group and suggest that the target compound could also undergo similar transformations, potentially leading to the formation of novel structures or coordination complexes.
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated acetamides can be characterized using techniques such as NMR, HRMS, and X-ray crystallography . These compounds often exhibit unique properties due to the presence of fluorine atoms, such as disordered crystal structures and specific site occupancy factors . The target compound is likely to have similar properties, including a complex crystal structure with potential disorder due to the trifluoro group and specific intermolecular interactions.
科学研究应用
Crystalline Forms and Therapeutic Applications
- Study Context: A crystalline form of a similar compound, AZD-5423, which is a glucocorticoid receptor agonist, was studied for its improved absorption properties and potential treatment of asthma and chronic obstructive pulmonary disease (Norman, 2013).
Chemical Reactions and Synthesis
- Study Context: The oxidative addition of trifluoroacetamide to various alkenes and dienes was explored, leading to the formation of several iodine, hydroxy, and acetamide groups, demonstrating the compound's reactivity and potential applications in synthetic chemistry (Shainyan et al., 2015).
Anticancer Activity
- Study Context: Derivatives of a similar compound exhibited significant anticancer activity, particularly against leukemia, non-small cell lung cancer, and breast cancer cell lines. This highlights the potential therapeutic applications of such compounds in oncology (Karaburun et al., 2018).
Biological Activity Studies
- Study Context: Compounds containing trifluoroacetamide groups were investigated for their antibacterial properties against various bacteria, showcasing the compound's relevance in developing new antimicrobial agents (Alharbi & Alshammari, 2019).
Synthetic Applications and Chemical Properties
- Study Context: The synthesis of trifluoromethylated β-acetal-diols, utilizing reactions involving trifluoroacetamides, was studied, illustrating the compound's utility in complex organic synthesis (Zanatta et al., 2001).
Safety Assessment in Food Contact Materials
- Study Context: A safety assessment was conducted on a related compound, perfluoro{acetic acid, 2-[(5-methoxy-1, 3-dioxolan-4-yl)oxy]}, for its use in food contact materials, demonstrating the importance of evaluating the safety of such chemicals in consumer products (Flavourings, 2014).
属性
IUPAC Name |
2,2,2-trifluoro-N-(4-methoxy-3-oxo-1,2-dihydroinden-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F3NO3/c1-19-9-4-2-3-6-7(5-8(17)10(6)9)16-11(18)12(13,14)15/h2-4,7H,5H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRFRWUMANFLDDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1C(=O)CC2NC(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,2-trifluoro-N-(4-methoxy-3-oxo-2,3-dihydro-1H-inden-1-yl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

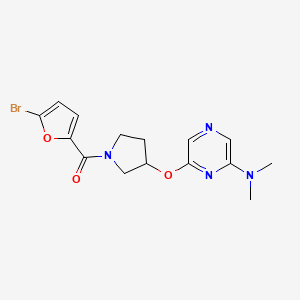
![2-Chloro-N-[8-(methoxymethyl)-4H-1,3-benzodioxin-6-yl]acetamide](/img/structure/B2517246.png)
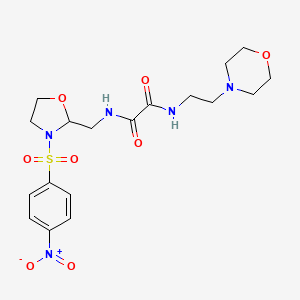
![2-[[2-[(1-Cyanocyclopentyl)amino]-2-oxoethyl]amino]-N,2-diphenylacetamide](/img/structure/B2517250.png)
![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-3-methyl-4-nitrobenzamide](/img/structure/B2517251.png)
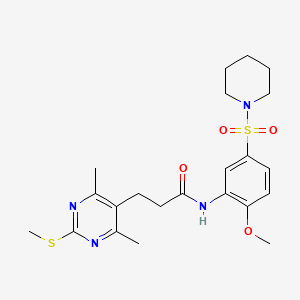
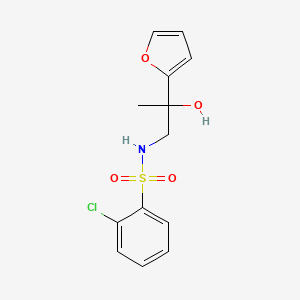
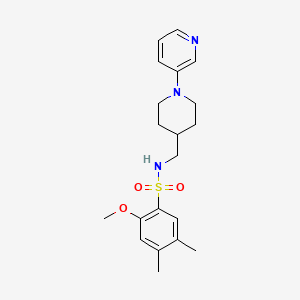
![N-([2,4'-bipyridin]-4-ylmethyl)-3-(4-(trifluoromethyl)phenyl)propanamide](/img/structure/B2517256.png)
![6-(5-Chloro-2-methylphenyl)-4,7-dimethyl-2-(2-piperidin-1-ylethyl)purino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
